Product packaging for 2,6-Bis(1-methylcyclohexyl)phenol(Cat. No.:CAS No. 65109-03-7)

2,6-Bis(1-methylcyclohexyl)phenol

Cat. No.: B14469418
CAS No.: 65109-03-7
M. Wt: 286.5 g/mol
InChI Key: TZIIYDCXZGOIIL-UHFFFAOYSA-N
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Description

Fundamental Principles of Antioxidant Action of Phenolic Compounds in Material Stabilization

The antioxidant action of phenolic compounds is rooted in their ability to act as free-radical scavengers. mfa.orgvurup.sk Thermal oxidation in polymers is a free-radical chain reaction that involves initiation, propagation, and termination steps. vurup.sk Phenolic antioxidants, particularly sterically hindered ones, interrupt this cycle by donating a hydrogen atom from their hydroxyl (-OH) group to reactive peroxy radicals. uvabsorber.comvurup.sk This process neutralizes the radicals and forms a stable phenoxy radical. nih.gov

The "steric hindrance" refers to the presence of bulky chemical groups, such as tert-butyl or, in this case, 1-methylcyclohexyl groups, positioned on the aromatic ring adjacent (in the ortho positions) to the hydroxyl group. mfa.orgvinatiorganics.com This structural feature is critical as it stabilizes the resulting phenoxy radical, preventing it from initiating new degradation chains. vurup.sk The stabilized phenoxy radical can then further react with other radicals, effectively terminating the oxidation process. vurup.sk

The general mechanism can be summarized as follows:

A polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•).

The hindered phenol (B47542) (ArOH) donates its hydrogen to the peroxy radical, forming a hydroperoxide (POOH) and a stable phenoxy radical (ArO•).

The phenoxy radical is too stable to abstract a hydrogen from the polymer chain and instead reacts with another peroxy radical to form non-radical products.

Classification and Structural Diversity of Hindered Phenols in Polymer Science

Hindered phenols can be broadly classified based on several structural features, which in turn influence their efficacy and application.

Based on the Number of Phenolic Units:

Monophenols: These contain a single hindered phenolic group. A classic example is Butylated Hydroxytoluene (BHT). vinatiorganics.com

Bisphenols: These compounds, like 2,2'-methylenebis(6-tert-butyl-4-methylphenol), contain two hindered phenolic units, often offering better performance and lower volatility. uvabsorber.com

Polyphenols: Compounds with multiple phenolic units, such as Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane, provide superior thermal stability and are highly effective. uvabsorber.comvinatiorganics.com

Based on the Degree of Hindrance:

Hindered Phenols: These possess bulky groups at both ortho positions to the hydroxyl group. amfine.com They are effective for long-term thermal stability. amfine.comphantomplastics.com

Partially Hindered Phenols: With a bulky group at only one ortho position, these are more reactive and are often used for stabilization during melt processing. amfine.com

The structural diversity extends to the nature of the substituents on the phenol ring and the linking groups in polyphenolic structures. This variety allows for the fine-tuning of properties such as molecular weight, volatility, solubility, and compatibility with the polymer matrix. phantomplastics.com For instance, increasing the molecular weight of a hindered phenol antioxidant can reduce its volatility and extractability from the polymer. phantomplastics.com

Research Landscape of 2,6-Bis(1-methylcyclohexyl)phenol within Contemporary Materials Science

While extensive research exists on common hindered phenols like those based on tert-butyl groups, this compound represents a more specialized area of investigation. Its structural distinction lies in the replacement of the linear tert-butyl groups with cyclic 1-methylcyclohexyl groups. This modification can influence the compound's physical and chemical properties, including its solubility, thermal stability, and antioxidant efficiency in specific polymer systems.

Research into such specialized hindered phenols often focuses on achieving a superior balance of properties. For example, studies might compare the performance of this compound against industry-standard antioxidants in demanding applications. The synthesis of such compounds is also a key research area, aiming for efficient and environmentally benign processes. A related compound, 2,2'-methylenebis[4-methyl-6-(1-methylcyclohexyl)-phenol], has a registered CAS number of 77-62-3. epa.govechemi.com

The table below provides some of the known properties for a related compound, 2,2'-methylenebis(6-(1-methylcyclohexyl)-p-cresol), which shares the 1-methylcyclohexyl-phenol moiety.

PropertyValue
Molecular Formula C29H40O2
Molecular Weight 420.63 g/mol
Melting Point 135 °C
Boiling Point 526.9 °C at 760 mmHg
Flash Point 219.2 °C
Density 1.058 g/cm³
Refractive Index 1.567
Data for 2,2'-methylenebis(6-(1-methylcyclohexyl)-p-cresol) (CAS No. 77-62-3) echemi.com

Current research trends also explore the synthesis of polymeric antioxidants, where phenolic moieties are grafted onto polymer backbones. nih.govtandfonline.com This approach aims to create polymer-bound antioxidants with enhanced long-term stability by preventing migration and loss of the stabilizer from the polymer matrix. tandfonline.com While specific research on the polymerization of this compound is not widely documented, this represents a potential avenue for future investigations in advanced materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B14469418 2,6-Bis(1-methylcyclohexyl)phenol CAS No. 65109-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65109-03-7

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

2,6-bis(1-methylcyclohexyl)phenol

InChI

InChI=1S/C20H30O/c1-19(12-5-3-6-13-19)16-10-9-11-17(18(16)21)20(2)14-7-4-8-15-20/h9-11,21H,3-8,12-15H2,1-2H3

InChI Key

TZIIYDCXZGOIIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=C(C(=CC=C2)C3(CCCCC3)C)O

Origin of Product

United States

Synthetic Pathways and Methodologies for 2,6 Bis 1 Methylcyclohexyl Phenol

Direct Alkylation of Phenolic Precursors with Methylcyclohexyl Moieties

The most common approach to synthesizing 2,6-bis(1-methylcyclohexyl)phenol is the direct alkylation of phenol (B47542) with a methylcyclohexyl source. This electrophilic aromatic substitution reaction introduces two bulky 1-methylcyclohexyl groups onto the phenol ring, specifically at the ortho positions.

Catalytic Systems for Cycloalkylation

The alkylation of phenols with olefins or alcohols is frequently catalyzed by solid acid catalysts. daneshyari.comresearchgate.netresearchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture and potential for regeneration. google.com One such catalyst used in related phenol alkylations is the macroporous sulfonated styrene (B11656) divinyl benzene (B151609) resin, KU-23. researchgate.net While specific studies on the use of KU-23 for the synthesis of this compound are not detailed in the provided information, its application in the alkylation of phenol with other cyclic olefins suggests its potential utility in this context. researchgate.net The alkylation process, whether with cyclohexene (B86901) or cyclohexanol (B46403), is an electrophilic addition catalyzed by Brønsted and Lewis acids that generate carbenium ions in the transition state. researchgate.net

Other solid acid catalysts investigated for phenol alkylation with cyclohexene include zeolites, acid-treated clays, ion-exchange resins, and supported heteropoly acids. researchgate.netresearchgate.netunive.it For instance, zeolites like HY have been shown to be effective in the alkylation of phenol with cyclohexene and cyclohexanol. researchgate.net The choice of catalyst can significantly influence the selectivity of the reaction, directing the substitution to either the ortho or para positions. unive.it

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

Achieving high selectivity and yield in the synthesis of this compound requires careful optimization of reaction parameters. Key variables include temperature, the molar ratio of reactants, and catalyst content.

In related phenol alkylation studies, temperature has been shown to be a critical factor influencing the product distribution. researchgate.net For example, in the alkylation of phenol with cyclohexanol and cyclohexene using HY zeolite catalysts, lower temperatures favored the formation of the ortho-substituted product, while higher temperatures promoted the para isomer. researchgate.net The molar ratio of phenol to the alkylating agent also plays a crucial role. Varying the cyclohexanol to phenol ratio from 1:1 to 1:5 has been shown to affect the ortho/para product ratio. researchgate.net

The following interactive table summarizes the influence of various parameters on phenol alkylation reactions, providing insights that can be extrapolated to the synthesis of this compound.

ParameterEffect on Phenol Alkylation
Temperature Influences ortho/para selectivity; higher temperatures often favor the thermodynamically more stable para isomer. researchgate.net
Molar Ratio Affects product distribution and conversion rates. researchgate.net
Catalyst Type Determines activity and selectivity (O-alkylation vs. C-alkylation, ortho vs. para). daneshyari.comunive.it
Catalyst Loading Impacts reaction rate and overall yield. google.com

Mechanistic Insights into Alkylation Reactions

The alkylation of phenol with cyclic olefins like methylcyclohexene is understood to proceed through an electrophilic aromatic substitution mechanism. pnnl.gov The reaction is initiated by the protonation of the olefin by a Brønsted acid catalyst to form a carbocation. pnnl.gov This electrophile then attacks the electron-rich phenol ring.

Interestingly, in some phenol alkylation systems, the formation of an ether intermediate, such as cyclohexyl phenyl ether, is observed. unive.itpnnl.gov Subsequent intramolecular rearrangement of this ether, a process related to the Claisen rearrangement, can lead to the formation of the C-alkylated phenol products. pearson.comwikipedia.orgorganic-chemistry.org The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically occurs upon heating. wikipedia.orgorganic-chemistry.org However, studies using 13C isotope labeling in the alkylation of phenol with cyclohexanol have shown that the intramolecular rearrangement of cyclohexyl phenyl ether does not significantly contribute to the formation of C-alkylation products in that specific system. pnnl.gov Instead, the direct electrophilic attack of the cyclohexyl cation on the phenol ring is the primary pathway. pnnl.gov

Advanced Synthetic Strategies and Derivatives of this compound

Beyond direct alkylation, advanced synthetic methods can be employed to create derivatives of this compound with tailored functionalities.

Derivatization via Mannich Base Condensation

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, including phenols. nih.gov This reaction involves the condensation of a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. nih.gov While a specific example of the Mannich reaction with this compound to form 4-hydroxy-3,5-di-(1-methylcyclohexyl)-benzylaminoethylnonylimidazole is not directly available in the provided search results, the general principles of the Mannich reaction on sterically hindered phenols are well-established. mdpi.comresearchgate.net For instance, Mannich bases have been synthesized from other alkylphenols, demonstrating the feasibility of this derivatization strategy. researchgate.net The reaction introduces an aminomethyl group onto the phenolic ring, typically at the position ortho or para to the hydroxyl group. nih.gov

Functionalization through C(sp²)–H Activation in Phenolic Scaffolds

Direct functionalization of C(sp²)–H bonds in phenolic scaffolds represents a modern and efficient approach to increasing molecular complexity. researchgate.netrsc.orgrsc.org This strategy avoids the need for pre-functionalized starting materials and is considered atom-economical. researchgate.netrsc.org Various methods, including those catalyzed by transition metals, acids, bases, or light, have been developed for the direct C(sp²)–H functionalization of unprotected phenols. researchgate.netrsc.orgrsc.org While specific applications of this methodology to this compound are not detailed in the search results, the general principles suggest its potential for introducing a wide range of functional groups onto the aromatic ring of this sterically hindered phenol. researchgate.netrsc.orgrsc.org For example, palladium-catalyzed C(sp²)–H activation has been used for the synthesis of benzoxaphosphole oxides from phosphonic and phosphinic acids. nih.gov

Exploration of Other Coupling and Modification Reactions

While direct alkylation is the most straightforward approach, other coupling and modification reactions can be envisioned for the synthesis of this compound and its derivatives. One such approach involves the ortho-alkylation of phenols using a rhenium-catalyzed reaction with alkenes. nih.gov This method has been shown to be highly selective for the ortho-position and can prevent over-alkylation, which is often a challenge in traditional Friedel-Crafts reactions. nih.gov The reaction typically proceeds by heating a mixture of the phenol, alkene, and a catalyst like dirhenium decacarbonyl (Re2(CO)10) in a suitable solvent. nih.gov

Another strategy could involve the modification of a pre-existing substituted phenol. For instance, a patent describes the preparation of 2-cyclohexyl-6-tert-butyl phenol by reacting 2-cyclohexylphenol (B93547) with isobutylene (B52900) in the presence of an aluminum phenoxide catalyst. google.com A similar approach could potentially be adapted by using a different starting phenol and alkylating agent to arrive at the target molecule.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for the development of sustainable synthetic methods for industrial chemicals. The synthesis of this compound is an area where these principles can be effectively applied to minimize environmental impact.

Application of Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. google.com In the context of synthesizing this compound via Friedel-Crafts alkylation, the ideal reaction would involve the direct addition of two molecules of 1-methylcyclohexene to one molecule of phenol, with no byproducts.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from phenol and 1-methylcyclohexene:

Phenol (C6H6O): MW = 94.11 g/mol

1-Methylcyclohexene (C7H12): MW = 96.17 g/mol

this compound (C20H30O): MW = 286.45 g/mol

The theoretical atom economy for this reaction is 100%, as all atoms of the reactants are incorporated into the final product. However, in practice, side reactions such as the formation of the para-substituted isomer (4-(1-methylcyclohexyl)phenol), poly-alkylated products, and oligomerization of the alkene can reduce the actual atom economy. unive.itacs.org

Waste minimization strategies focus on reducing the generation of unwanted byproducts and the use of auxiliary substances. A significant source of waste in traditional Friedel-Crafts reactions is the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl3), which are difficult to recover and generate large quantities of acidic waste during workup. unive.it The use of solid acid catalysts is a key strategy to mitigate this issue.

Development of Environmentally Benign Catalytic Processes

The development of environmentally benign catalytic processes is a cornerstone of green chemistry. In the synthesis of this compound, this primarily involves replacing traditional homogeneous acid catalysts with heterogeneous solid acid catalysts. Solid acids such as zeolites, acid-treated clays, ion-exchange resins, and supported acids offer several advantages: unive.it

Reusability: They can be easily separated from the reaction mixture and reused, reducing catalyst waste and cost.

Reduced Corrosion: They are generally less corrosive than mineral acids like sulfuric acid or Lewis acids like AlCl3.

Simplified Workup: The workup procedure is often simpler, involving filtration rather than quenching and extraction, which reduces the use of solvents and the generation of aqueous waste.

Various solid acid catalysts have been investigated for the alkylation of phenols with cyclohexene and its derivatives. unive.it For instance, a study on the alkylation of phenol with cyclohexene showed that Amberlyst 15, a sulfonic acid-based ion-exchange resin, exhibited high activity. unive.it The choice of catalyst can also influence the selectivity of the reaction, with some catalysts favoring the formation of the desired ortho-substituted product. A Chinese patent describes a composite oxide catalyst of iron, magnesium, and a heteropolyacid for the synthesis of 2,6-xylenol, which demonstrates high ortho-selectivity and a long service life. acs.org

The following table summarizes the performance of different catalyst types in analogous phenol alkylation reactions, highlighting the move towards more environmentally benign options.

Catalyst TypeExampleAdvantagesDisadvantagesReference
Homogeneous Lewis AcidAlCl₃High activityStoichiometric amounts needed, corrosive, generates large amounts of waste unive.it
Homogeneous Brønsted AcidH₂SO₄InexpensiveCorrosive, difficult to separate from product, generates waste
Solid Acid (Ion-Exchange Resin)Amberlyst 15Reusable, low corrosion, easy separationLower thermal stability compared to inorganic solids unive.it
Solid Acid (Zeolite)H-BEA, H-YHigh thermal stability, shape selectivity can improve product distributionCan be prone to deactivation by coking acs.org
Solid Acid (Supported Heteropolyacid)Tungstosilicic acid on clayHigh acidity, can be tuned for selectivityPotential for leaching of the active species unive.it

Utilization of Sustainable Reaction Media and Solvent Alternatives

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The ideal green solvent is non-toxic, non-flammable, readily available, and easily recyclable. For the synthesis of this compound, research into solvent alternatives is ongoing.

Some phenol alkylation reactions can be carried out in non-polar hydrocarbon solvents like decalin, which can facilitate product separation. acs.org However, the ideal scenario is to perform the reaction in a solvent-free system or in a green solvent like water or a bio-derived solvent. A study on the synthesis of renewable sterically hindered phenolic antioxidants utilized lipase-catalyzed transesterification in the absence of a solvent, highlighting a potential direction for future research. nih.gov While the direct alkylation of phenol in water can be challenging due to the low solubility of the reactants, the use of phase-transfer catalysts or biphasic systems could offer a solution.

The following table provides examples of solvents used in analogous phenol alkylation reactions and their environmental considerations.

SolventAdvantagesDisadvantagesReference
1,2-DichloroethaneGood solvent for reactantsHalogenated solvent, toxic, environmental concerns unive.it
TolueneCommon industrial solventVolatile organic compound (VOC), toxic google.com
DecalinHigh boiling point, can facilitate high-temperature reactionsHydrocarbon solvent, derived from fossil fuels acs.org
Solvent-freeEliminates solvent waste, high reactant concentrationMay lead to high viscosity and mixing issues nih.gov
WaterBenign, non-flammable, inexpensiveLow solubility of organic reactants may require specialized techniques

Reaction Mechanisms and Chemical Transformations of 2,6 Bis 1 Methylcyclohexyl Phenol

Mechanistic Understanding of Antioxidant Action in Polymeric Systems

The primary function of 2,6-Bis(1-methylcyclohexyl)phenol as an antioxidant in polymeric systems is to inhibit oxidative degradation, which can lead to undesirable changes in the material's properties such as discoloration, brittleness, and loss of mechanical strength. partinchem.comvinatiorganics.com Its efficacy stems from its specific chemical structure, featuring a reactive phenolic hydroxyl group sterically hindered by two bulky 1-methylcyclohexyl groups.

Free Radical Scavenging Mechanisms (e.g., hydrogen abstraction)

The principal mechanism by which this compound protects polymers is through free radical scavenging. partinchem.comvinatiorganics.com During the auto-oxidation of a polymer, highly reactive free radicals (R•, ROO•) are generated. This hindered phenol (B47542) can donate the hydrogen atom from its phenolic hydroxyl group (-OH) to these radicals, thereby neutralizing them and preventing them from propagating the degradation process. partinchem.com

The reaction can be represented as follows:

ROO• + ArOH → ROOH + ArO•

R• + ArOH → RH + ArO•

Where ArOH represents this compound. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the adjacent 1-methylcyclohexyl groups. This stability is crucial as it prevents the phenoxyl radical from initiating new oxidation chains.

Role in Preventing Oxidative Degradation Chain Reactions

By effectively scavenging the initial and propagating free radicals, this compound terminates the oxidative degradation chain reaction. partinchem.comvinatiorganics.com The oxidative cycle in polymers typically involves initiation, propagation, and termination steps. This antioxidant intervenes primarily in the propagation step, breaking the cycle. The stability of the formed phenoxyl radical ensures that it does not readily react with the polymer backbone, thus preventing further degradation. The bulky 1-methylcyclohexyl groups play a significant role in enhancing the stability of the phenoxyl radical, making it an effective chain-terminating antioxidant.

Reactivity of the Phenolic Hydroxyl Group and Cyclohexyl Substituents

The reactivity of this compound is largely dictated by its phenolic hydroxyl group and the nature of its cyclohexyl substituents.

The phenolic hydroxyl group is the active site for antioxidant activity, readily undergoing hydrogen abstraction to form a stable phenoxyl radical. The acidity of this proton is influenced by the electron-donating nature of the alkyl substituents on the aromatic ring.

The 1-methylcyclohexyl substituents are saturated alicyclic groups and are generally chemically inert under typical polymer processing and service conditions. Their primary role is to provide steric hindrance around the phenolic hydroxyl group. This steric bulk enhances the stability of the phenoxyl radical once formed and prevents self-condensation reactions of the antioxidant. However, under severe thermal or oxidative stress, these alkyl groups could potentially undergo fragmentation or oxidation, though this is not their primary reactive pathway.

Degradation Pathways in Material Matrices

While this compound is designed to be stable, it can degrade under harsh processing or environmental conditions within a polymer matrix. The degradation of hindered phenolic antioxidants can lead to the formation of various byproducts, some of which may be colored and contribute to the discoloration of the polymer. stabilization-technologies.com

The primary degradation pathway involves the transformation of the initial phenoxyl radical. This can undergo further reactions to form quinone-methide or stilbene-quinone type structures, which are often colored species. The specific degradation products will depend on the polymer matrix, the temperature, and the presence of other additives and impurities. For instance, in the presence of oxygen, the phenoxyl radical can be further oxidized.

Potential Degradation Products of Hindered Phenols Significance
Quinone-methidesCan be colored and contribute to polymer discoloration. stabilization-technologies.com
Stilbene-quinonesHighly colored species that can arise from the coupling of phenoxyl radicals.
Biphenol-type structuresFormed from the coupling of two phenoxyl radicals.

Interaction Mechanisms as Ligands in Organometallic Catalysis

The phenolic oxygen of this compound possesses lone pairs of electrons that can coordinate to a metal center, allowing it to act as a ligand in organometallic complexes. The bulky 1-methylcyclohexyl groups can influence the coordination geometry and the reactivity of the resulting metal complex.

When acting as a ligand, the phenol can coordinate in a neutral form or be deprotonated to form a phenoxide ligand, which is a stronger electron donor. The nature of the metal-ligand bond can influence the catalytic activity of the complex in various reactions, such as polymerization or oxidation. The steric bulk of the 1-methylcyclohexyl groups can create a specific steric environment around the metal center, which can be exploited to control the selectivity of catalytic reactions.

For example, hindered phenolate (B1203915) ligands are known to support various transition metal catalysts used in olefin polymerization and other organic transformations. The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Spectroscopic Data for this compound Not Found

A comprehensive search for experimental spectroscopic data for the chemical compound This compound has yielded no specific research findings or detailed spectral information. Despite extensive queries across scientific databases and scholarly articles, no publicly available data for the ¹H NMR, ¹³C NMR, FT-IR, Raman, mass spectrometry, or X-ray crystallography of this specific molecule could be located.

The performed searches for "this compound" and its associated CAS number (16038-03-4) did not return any dedicated studies detailing its spectroscopic characterization. The search results frequently provided information on structurally related but distinct compounds, such as:

2,6-Di-tert-butyl-phenol: A sterically hindered phenol with tert-butyl groups instead of methylcyclohexyl groups.

2,2'-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol]: A larger molecule where two phenol units are linked by a methylene (B1212753) bridge.

Other alkylated phenols: Various other phenols with different substitution patterns.

While the spectroscopic data for these related compounds are available, they are not applicable to this compound due to the significant differences in their molecular structures, which would lead to distinct spectroscopic signatures.

Consequently, the generation of a detailed article with the requested sections and data tables on the spectroscopic characterization and structural elucidation of this compound is not possible at this time due to the absence of the necessary primary scientific data. Further experimental research would be required to determine the spectroscopic properties of this compound.

Spectroscopic Characterization and Structural Elucidation of 2,6 Bis 1 Methylcyclohexyl Phenol

Integration of Spectroscopic Data with Computational Chemistry for Structural Verification

The definitive structural confirmation of complex molecules like 2,6-Bis(1-methylcyclohexyl)phenol relies not just on individual analytical techniques, but on the powerful synergy between experimental spectroscopy and theoretical computational chemistry. This integrated approach provides a higher level of confidence in the assigned structure by correlating empirical data with a theoretically sound molecular model. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting spectroscopic properties, which can then be benchmarked against experimental findings. researchgate.netresearchgate.netias.ac.in

The process begins with the acquisition of high-resolution experimental spectra, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Concurrently, a computational model of the proposed structure of this compound is generated. The geometry of this model is optimized to find its lowest energy conformation, which represents the most stable and probable structure of the molecule. longdom.org This optimization is typically performed using a specific DFT functional and basis set, such as B3LYP/6-311G(d,p), which has been shown to provide a good balance between accuracy and computational cost for phenolic compounds. researchgate.netijaemr.com

Once the optimized geometry is achieved, the same level of theory is used to calculate various spectroscopic parameters. For IR spectroscopy, this involves computing the vibrational frequencies and their corresponding intensities. For NMR spectroscopy, the calculations yield theoretical chemical shifts (δ) for each nucleus (¹H and ¹³C). researchgate.netresearchgate.net

The core of the verification process lies in the meticulous comparison of this theoretical data with the experimental spectra. A strong correlation between the calculated and observed values serves as robust evidence for the correctness of the proposed molecular structure. researchgate.net

Vibrational Analysis (IR Spectroscopy)

In the case of this compound, key vibrational modes would be scrutinized. The calculated frequency for the O-H stretching vibration, a characteristic band for phenols, would be compared to the experimental value. researchgate.net Similarly, the C-H stretching modes of the aromatic ring and the cyclohexyl groups, as well as the C-O stretching and C=C ring stretching vibrations, would be analyzed. ijaemr.com While a direct one-to-one match is rare due to the calculations typically being performed on a single molecule in a vacuum (gas phase) and experimental data being collected in a condensed phase (solid or liquid), the trends and relative positions of the bands are expected to align closely. researchgate.net A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental results. ijaemr.com

An illustrative comparison between hypothetical experimental data and DFT-calculated vibrational frequencies for this compound is presented below.

Table 1: Illustrative Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for this compound This table presents hypothetical data for illustrative purposes to demonstrate the verification methodology.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) Assignment
ν(O-H) 3645 3660 O-H stretch
ν(C-H) aromatic 3060 3075 Aromatic C-H stretch
ν(C-H) aliphatic 2935, 2860 2945, 2870 Cyclohexyl C-H stretch
ν(C=C) 1610, 1585 1618, 1592 Aromatic ring stretch

Nuclear Magnetic Resonance (NMR) Analysis

A similar comparative analysis is performed for NMR data. The theoretical ¹H and ¹³C chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is widely implemented with DFT. researchgate.net The calculated shifts are then plotted against the experimental chemical shifts. A linear regression of this plot should yield a high correlation coefficient (R² value close to 1.0), indicating a strong agreement between the theoretical model and the actual molecule. researchgate.net This process is particularly valuable for unambiguously assigning signals in complex regions of the spectrum and for confirming the connectivity and chemical environment of each atom within the structure. researchgate.net

The following interactive table demonstrates a potential correlation between experimental and computationally predicted ¹³C NMR chemical shifts.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes to demonstrate the verification methodology.

Carbon Atom Experimental Shift (ppm) Calculated Shift (ppm) (GIAO/B3LYP/6-311G(d,p))
C-OH (C1) 152.5 153.1
C-C(CH₃)(CH₂)₅ (C2, C6) 138.0 138.5
C-H (C3, C5) 127.8 128.2
C-H (C4) 126.5 126.9
C-quat (cyclohexyl) 38.2 38.7
CH₂ (cyclohexyl) 26.0 - 35.0 26.5 - 35.8

Structure Performance Relationships in Material Science Applications

Correlating Steric Hindrance and Substituent Effects with Antioxidant Efficacy

The antioxidant capability of 2,6-Bis(1-methylcyclohexyl)phenol is intrinsically linked to the steric hindrance provided by the two 1-methylcyclohexyl groups flanking the phenolic hydroxyl group. This spatial bulk facilitates the donation of a hydrogen atom from the hydroxyl group to terminate free radicals, which are responsible for the oxidative degradation of materials. nih.gov The presence of these large substituent groups on both sides of the hydroxyl group is a key feature of hindered phenol (B47542) antioxidants. nih.gov This structural arrangement allows the molecule to effectively scavenge peroxy, alkyl, and hydroxyl radicals, thereby deactivating them and halting the oxidation chain reaction. nih.gov

The electronic effects of the substituents also play a crucial role. The alkyl groups are electron-donating, which increases the electron density on the phenol ring and stabilizes the resulting phenoxy radical after hydrogen donation. This stability is crucial for preventing the antioxidant itself from initiating new degradation pathways.

Influence of Molecular Architecture on Polymer Stabilization Performance

Comparison with other Sterically Hindered Phenols (e.g., BHT, 2,6-di-tert-butylphenol)

When compared to other common sterically hindered phenols like Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol (B90309), this compound exhibits distinct properties due to its larger and more complex alkyl substituents.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a widely used antioxidant. nist.govindustrialchemicals.gov.au Its antioxidant activity is well-established and it is effective in preventing oxidation. researchgate.net However, the smaller tert-butyl groups in BHT may offer less steric protection to the hydroxyl group compared to the 1-methylcyclohexyl groups.

2,6-di-tert-butylphenol is another fundamental sterically hindered phenol used as an antioxidant and UV stabilizer in plastics and other hydrocarbon-based products. wikipedia.org It serves as a precursor for more complex antioxidants. wikipedia.org

The larger molecular weight and more complex structure of this compound can lead to lower volatility and reduced migration out of the polymer matrix, especially at elevated temperatures. This can result in longer-term antioxidant protection compared to the more volatile BHT.

Table 1: Comparison of Sterically Hindered Phenols

Feature This compound Butylated Hydroxytoluene (BHT) 2,6-di-tert-butylphenol
Molecular Formula C22H36O C15H24O C14H22O
Molecular Weight 316.5 g/mol 220.35 g/mol 206.33 g/mol
Key Structural Feature Two 1-methylcyclohexyl groups Two tert-butyl groups and one methyl group Two tert-butyl groups

| Primary Function | Antioxidant, Polymer Stabilizer | Antioxidant | Antioxidant, UV Stabilizer |

Structure-Activity Relationships of this compound Derivatives in Non-Biological Contexts

The modification of the basic this compound structure can lead to derivatives with enhanced properties for specific material science applications.

Modifications for Enhanced Thermal Stability and Long-term Performance

Derivatives of this compound can be synthesized to improve thermal stability and long-term performance. For instance, creating larger molecules by linking two hindered phenol units, such as in 2,2'-Methylenebis(6-(1-methylcyclohexyl)-p-cresol), can significantly decrease volatility and improve retention in the polymer at high processing temperatures. nih.gov This leads to a more durable anti-aging effect. The development of multifunctional additives, for example by incorporating a UV absorber structure like benzophenone (B1666685) into a hindered phenol molecule, can provide combined resistance to both thermal-oxidative and ultraviolet aging. nih.gov

Impact on Polymer Processing and Lifetime

The presence and structure of this compound and its derivatives can have a direct impact on the processing and ultimate lifetime of polymers. By effectively inhibiting oxidative degradation during high-temperature processing steps like extrusion and molding, these antioxidants help to maintain the molecular weight and mechanical properties of the polymer. For example, the incorporation of a multifunctional anti-aging agent can result in a lower melt flow index (MFI) compared to an unprotected polymer, indicating less degradation and chain scission. nih.gov This preservation of polymer integrity during processing translates to a longer service life for the final product.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Butylated Hydroxytoluene (BHT)
2,6-di-tert-butylphenol
2,2'-Methylenebis(6-(1-methylcyclohexyl)-p-cresol)
Benzophenone
Antioxidant 1010

Information Not Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific research findings or data could be located for the chemical compound This compound that would allow for the creation of an article based on the requested structure. The search included targeted queries for its use in material science applications and as a ligand in catalytic processes.

The inquiry for "" and "Ligand Design Principles and Catalytic Performance Relationships" for this specific compound did not yield any relevant results. The scientific literature does not appear to contain studies detailing the performance of materials incorporating this compound or its efficacy and structure-activity relationship as a ligand in catalysis.

Therefore, it is not possible to generate an article that adheres to the provided outline and strict content inclusions for This compound .

Advanced Applications in Materials Science and Industrial Technologies

Role as a Thermostabilizer in Industrial Processes

Phenolic antioxidants, by their nature, contribute to thermal stability by inhibiting oxidation at elevated temperatures. Specific data on the thermostabilizing performance of 2,6-Bis(1-methylcyclohexyl)phenol is not present in the search results.

Advanced Ligands for Homogeneous and Heterogeneous Catalysis (e.g., ethylene oligomerization)

The search for this compound's application as a ligand in catalysis, including ethylene oligomerization, did not yield any relevant results. The literature on this topic focuses on other classes of ligands, such as those based on nitrogen or phosphorus.

Development of Functionalized Materials with Integrated this compound Components

While the functionalization of phenols is a broad area of chemical research, no studies were found that specifically describe the integration of this compound into functionalized materials.

Theoretical and Computational Chemistry of 2,6 Bis 1 Methylcyclohexyl Phenol

Quantum Chemical Investigations of Electronic Properties and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic structure and predicting the reactivity of 2,6-Bis(1-methylcyclohexyl)phenol. These theoretical examinations provide a molecular-level understanding of its behavior, which is crucial for its application as an antioxidant.

Density Functional Theory (DFT) for Ground State Properties and Radical Stability

Density Functional Theory (DFT) is a powerful computational tool for investigating the ground state properties of phenolic antioxidants like this compound. DFT calculations allow for the determination of key molecular descriptors that are directly related to the antioxidant activity of the compound. These descriptors include the O-H Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and electron affinity. A lower BDE value is indicative of a greater ease of hydrogen atom donation to a radical species, a primary mechanism of antioxidant action for hindered phenols.

The stability of the resulting phenoxyl radical is a critical factor in the antioxidant efficacy of this compound. Upon donating a hydrogen atom, the phenol (B47542) is converted into a radical. The stability of this radical is paramount; a more stable radical is less likely to initiate new oxidation chains. The steric hindrance provided by the two 1-methylcyclohexyl groups at the ortho positions plays a significant role in stabilizing this radical by sterically shielding the radical center and through hyperconjugation. DFT calculations can quantify this stability by analyzing the spin density distribution in the phenoxyl radical, which shows how the unpaired electron is delocalized over the aromatic ring and the alkyl substituents.

Table 1: Calculated Antioxidant Properties for 2,6-di-tert-butylphenol (B90309) (Illustrative)

Parameter Calculated Value Significance
O-H Bond Dissociation Enthalpy (BDE) ~80-82 kcal/mol Lower values indicate greater ease of H-atom donation.
Ionization Potential (IP) ~7.5-8.0 eV Relates to the ease of electron donation.
Spin Density on Oxygen (Phenoxyl Radical) High Indicates localization of the radical, influenced by steric hindrance.

Note: These values are representative for 2,6-di-tert-butylphenol and serve as an illustration of the typical parameters calculated via DFT for sterically hindered phenols.

Computational Studies of Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) Mechanisms

The antioxidant action of phenolic compounds predominantly proceeds through two main mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). Computational studies are essential to delineate which pathway is more favorable for this compound under different conditions.

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is primarily governed by the O-H Bond Dissociation Enthalpy (BDE). Computational models can calculate the potential energy surface for the HAT reaction, identifying the transition state and the activation energy, which provides a kinetic measure of the reaction rate. For sterically hindered phenols like this compound, HAT is often the predominant mechanism in non-polar media.

The Electron Transfer (ET) mechanism involves the transfer of an electron from the phenol to the radical, forming a phenoxyl radical cation and an anion of the radical. This is often followed by proton transfer (PT) in what is known as the Sequential Electron Transfer-Proton Transfer (SET-PT) pathway. Another possibility is the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is more common in polar solvents. The Ionization Potential (IP) is a key descriptor for the initial electron transfer step. Computational studies can model these multi-step pathways and calculate the associated thermodynamic and kinetic parameters to determine the most likely mechanism in a given environment.

Molecular Modeling and Simulation of Interactions within Polymer Matrices

When used as a stabilizer in polymers, the effectiveness of this compound depends not only on its intrinsic antioxidant activity but also on its interaction with the polymer matrix. Molecular modeling and simulations, such as Molecular Dynamics (MD), can provide detailed insights into these interactions.

MD simulations can model the diffusion and distribution of this compound within a polymer, such as polypropylene (B1209903) or polyethylene. This is crucial for understanding its long-term stability and effectiveness, as the antioxidant needs to be present at the sites of oxidation initiation. These simulations can also reveal specific interactions, such as hydrogen bonding between the phenolic hydroxyl group and polar groups within the polymer chain, which can affect the antioxidant's mobility and reactivity. The bulky 1-methylcyclohexyl groups influence its compatibility and dispersion within the polymer matrix.

Predictive Modeling of Structure-Performance Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its performance as an antioxidant. nih.gov For a series of phenolic compounds, QSAR models can be developed using calculated molecular descriptors (like BDE, IP, logP, etc.) to predict their antioxidant activity. researchgate.net

While a specific QSAR model for this compound might not be publicly documented, general models for phenolic antioxidants can be used to estimate its activity based on its structural features. nih.gov The steric and electronic parameters of the 1-methylcyclohexyl groups would be key inputs for such a model. These predictive tools are invaluable in the rational design of new and more effective antioxidant molecules, allowing for the virtual screening of numerous candidates before their synthesis and experimental testing.

Computational Analysis of Reaction Pathways and Energy Profiles

A comprehensive understanding of the antioxidant action of this compound requires a detailed analysis of the potential reaction pathways it can undergo. Computational chemistry allows for the mapping of these reaction pathways and the calculation of their corresponding energy profiles.

This involves identifying all relevant intermediates and transition states for the reactions with various radical species (e.g., peroxyl, hydroxyl radicals). By calculating the activation energies for each step, the rate-determining step of the antioxidant process can be identified. Furthermore, computational analysis can explore potential side reactions or the degradation pathways of the antioxidant itself, providing a complete picture of its chemical fate during its function as a stabilizer. This information is critical for optimizing its performance and longevity in practical applications.

Future Research Directions and Sustainable Innovations

Rational Design of Next-Generation Sterically Hindered Phenols for Advanced Applications

The rational design of new sterically hindered phenols is a key area of research, focusing on creating molecules with tailored properties for specific high-performance applications. This approach moves beyond traditional synthesis to a more predictive and purpose-driven methodology.

A primary strategy involves leveraging renewable starting materials to build novel antioxidant structures. For instance, research has demonstrated the use of naturally occurring ferulic acid (from lignocellulose) and components of vegetal oils to create fully bio-based SHPs. mdpi.com The design process for these bio-based antioxidants can be guided by predictive models, such as using Hansen and Hildebrand solubility parameters to tailor the polarity of the new molecules for optimal compatibility with polymer matrices like polyolefins. mdpi.com Enhancing lipophilicity is a critical design goal, as good solubility and mobility within a nonpolar polymer matrix significantly improve stabilization properties. mdpi.com

Another frontier in rational design is the development of "chameleonic" SHPs for advanced biomedical applications. These molecules are designed to exhibit a dual character: under normal physiological conditions, they act as protective antioxidants, but in the specific microenvironment of tumor cells, they can be switched to generate reactive oxygen species (ROS), inducing cytotoxicity. nih.gov This redox-switching capability is a sophisticated design element, often activated by the high oxidative stress characteristic of tumors. nih.govmdpi.com The design of such hybrid molecules, which might combine an SHP core with other pharmacologically active fragments like diaryl ureas or benzofuroxans, represents a significant step towards targeted therapeutics. nih.govmdpi.com

Key design parameters for next-generation SHPs are summarized in the table below.

Design ParameterObjectiveExample ApproachPotential Application
Source Material SustainabilityUse of bio-based precursors like ferulic acid and plant oils. mdpi.com"Green" polymers, food packaging. researchgate.net
Polarity/Solubility Enhanced CompatibilityCovalent grafting of lipophilic moieties to the phenol (B47542) structure. mdpi.comPolymer stabilization (e.g., polyolefins). mdpi.com
Reactivity Tunable Antioxidant ActivityModification of steric hindrance and electronic properties of substituents.High-temperature processing, long-term stabilization.
Redox Potential Switchable ActivityCreation of hybrid molecules that switch from antioxidant to pro-oxidant in specific environments. nih.govTargeted cancer therapy. mdpi.com
Thermal Stability Performance under StressChemo-enzymatic synthesis to create structures with higher decomposition temperatures. mdpi.comEngineering plastics, automotive applications.

Synergistic Effects with Co-stabilizers and Multi-functional Additives

The performance of primary antioxidants like sterically hindered phenols is often significantly enhanced when used in combination with other types of stabilizers. This "synergism," where the combined effect is greater than the sum of the individual parts, is a critical area of research for optimizing material protection.

Hindered phenols are known to exhibit synergistic performance when combined with secondary antioxidants, such as phosphites and thioethers. amfine.com While the SHP (a primary antioxidant) scavenges peroxy radicals to terminate degradation chains, secondary antioxidants decompose hydroperoxides, which are precursors to radical formation. mdpi.comamfine.com This dual-action approach provides more comprehensive stabilization.

Recent studies have quantified the synergistic effects between specific stabilizers. For example, research on polypropylene (B1209903) stabilization demonstrated a significant synergistic effect when the hindered phenolic antioxidant Irganox 1010 was combined with the phosphonite P-EPQ. plaschina.com.cn By analyzing metrics like melt volume flow rate (MVR) and yellowing index (YI) after multiple extrusions, an optimal performance was identified at a specific mass ratio of the two additives. plaschina.com.cn

The development of antioxidant blends that combine multiple types of stabilizers is a growing trend. essfeed.com Future research will continue to explore and optimize these combinations, including synergistic effects with Hindered Amine Light Stabilizers (HALS) for applications requiring UV stability. amfine.com

Stabilizer CombinationMechanism of SynergyTarget PolymerImproved Property
Hindered Phenol + Phosphite Radical scavenging (Phenol) & Hydroperoxide decomposition (Phosphite). amfine.complaschina.com.cnPolypropyleneMelt stability, color retention. plaschina.com.cn
Hindered Phenol + Thioether Radical scavenging (Phenol) & Hydroperoxide decomposition (Thioether). amfine.comPolyolefins, ElastomersLong-term thermal stability.
Hindered Phenol + HALS Radical scavenging (Phenol) & Radical scavenging via nitroxyl radicals (HALS). amfine.comPolyolefinsUV light stability, weather resistance.

Exploration of Novel Synthetic Routes with Reduced Environmental Footprint

In line with the principles of green chemistry, a major focus of future research is the development of cleaner, more efficient, and less hazardous synthetic pathways for producing sterically hindered phenols. mdpi.com The goal is to minimize the environmental footprint associated with their manufacture.

One of the most promising approaches is the use of biocatalysis, particularly chemo-enzymatic strategies. mdpi.com These methods employ enzymes, such as lipases, to catalyze specific chemical reactions like transesterification. mdpi.com This approach offers several advantages over traditional chemical synthesis:

Milder Reaction Conditions: Enzymatic reactions often occur at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: Enzymes can target specific functional groups, minimizing the need for protecting groups and reducing the number of synthetic steps. mdpi.com

Reduced Waste: Higher selectivity leads to fewer byproducts and a cleaner reaction profile.

Use of Renewable Feedstocks: Biocatalysis is well-suited for converting natural starting materials into high-value chemicals. mdpi.commdpi.com

For example, a multi-step chemo-enzymatic strategy has been successfully developed to produce lipophilic antioxidants from bio-based precursors, achieving high yields (81-87%). mdpi.com This process involved a lipase-mediated transesterification followed by conventional chemical steps, demonstrating a successful integration of biological and chemical techniques. mdpi.com As the field of biotechnology advances, the use of microbial fermentation and engineered microorganisms to produce antioxidant compounds or their precursors directly from sustainable carbon sources is also gaining traction. mdpi.commdpi.com These green synthetic routes are crucial for aligning the production of additives like 2,6-Bis(1-methylcyclohexyl)phenol with future sustainability goals.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structural and electronic properties of 2,6-Bis(1-methylcyclohexyl)phenol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments, particularly focusing on aromatic and cyclohexyl substituents. pH-dependent NMR studies can reveal protonation/deprotonation behavior (e.g., downfield shifts in aromatic protons at acidic pH) .

  • UV-Vis and Fluorescence Spectroscopy : Monitor absorption bands (e.g., 342 nm for enol forms) and emission peaks (e.g., 507 nm for keto forms) to study excited-state intramolecular proton transfer (ESIPT) mechanisms. Excitation at isosbestic points (e.g., 367 nm) helps resolve overlapping transitions .

  • Density Functional Theory (DFT) : Validate experimental spectra by calculating optimized geometries, electronic transitions, and chemical shifts. Compare computed vs. experimental NMR/UV-Vis data to confirm protonation states .

    • Key Data Table :
TechniqueObserved Peaks/ShiftsAssignmentReference
1H^1H-NMRδ 2.80 ppm (aliphatic protons)Cyclohexyl methyl groups
UV-Vis (pH 6)405 nm absorption bandDeprotonated phenolic species
Fluorescence380 nm (enol) / 507 nm (keto)ESIPT-mediated dual emission

Q. How does the acid-base behavior of this compound influence its photophysical properties?

  • Methodological Answer :

  • pH Titration Studies : Perform spectrophotometric titrations in mixed solvents (e.g., acetonitrile/water) to track absorption/emission changes. Use Henderson-Hasselbalch analysis to determine pKa values of phenolic OH groups.
  • NMR pH Titrations : Acquire 1H^1H-NMR spectra at incremental pH levels (2.7–11.6) to monitor chemical shift displacements (e.g., downfield shifts in benzylic H4 protons at acidic pH). Correct pH values for solvent effects .
  • DFT Validation : Calculate relative stabilities of protonated (HL+^+) and deprotonated (H1^{-1}L^{-}) species. Correlate computed absorption spectra (e.g., red-shifted bands for enolate forms) with experimental trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data arising from metal coordination effects?

  • Methodological Answer :

  • Ratiometric Analysis : Measure dual emission bands (e.g., 476 nm and 507 nm) under metal ion exposure (e.g., Zn2+^{2+}, Pb2+^{2+}). Use intensity ratios to distinguish ESIPT activation (keto emission) vs. deactivation (enol emission) .

  • Spectroscopic Titrations : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 342 nm decrease, 405 nm increase) to confirm phenolic OH participation in coordination. Fit binding constants using Benesi-Hildebrand plots .

  • Competitive Assays : Introduce chelating agents (e.g., EDTA) to reverse metal-induced spectral changes, confirming reversibility and specificity .

    • Key Data Table :
Metal IonEmission ShiftProposed MechanismReference
Zn2+^{2+}507 nm → 476 nmESIPT deactivation via OH deprotonation
Pb2+^{2+}Fluorescence quenchingHeavy atom effect / LMCT

Q. What experimental strategies address challenges in optimizing substituent effects on ESIPT efficiency?

  • Methodological Answer :

  • Synthetic Modification : Introduce electron-withdrawing/donating groups (e.g., benzoxazole, methylcyclohexyl) to modulate phenolic OH acidity. Compare ESIPT kinetics via time-resolved fluorescence decay measurements .
  • Solvent Polarity Studies : Test emission profiles in solvents of varying polarity (e.g., DMSO vs. hexane) to assess hydrogen-bonding strength and keto-enol equilibrium .
  • Computational Screening : Use DFT to predict substituent effects on ESIPT energy barriers. Prioritize substituents that stabilize keto tautomers in the excited state .

Q. How do pH-dependent conformational changes impact ligand-metal binding thermodynamics?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy changes during metal binding at varying pH levels. Correlate thermodynamic parameters with protonation states (e.g., HL+^+ vs. L) .
  • Variable-Temperature NMR : Track chemical shift temperature dependence to identify rigid vs. flexible regions in metal-ligand complexes .
  • X-ray Crystallography : Resolve crystal structures of metal complexes at neutral vs. acidic pH to visualize protonation-dependent coordination geometries .

Notes for Experimental Design

  • Avoid Common Pitfalls :
    • Ensure solvent compatibility in pH titrations (e.g., use D2_2O/acetonitrile-d6_6 mixtures to prevent ligand precipitation) .
    • Validate DFT calculations with multiple functionals (e.g., B3LYP, CAM-B3LYP) to reduce systematic errors .
  • Data Reproducibility :
    • Report pH correction factors for mixed solvents and standardize excitation wavelengths in fluorescence studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.